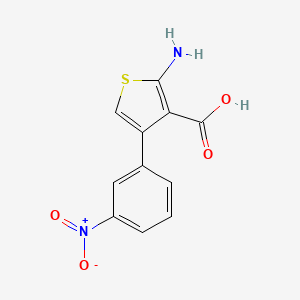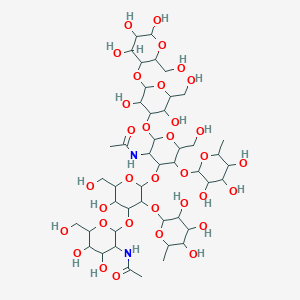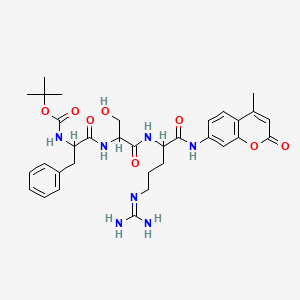
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- は、1,2,4-トリアゾール誘導体のクラスに属する化合物です。これらの化合物は、抗ウイルス性、抗真菌性、抗癌性など、多様な生物学的活性を有することで知られています。この化合物は、さまざまなウイルス感染症の治療に使用される抗ウイルス薬であるリバビリンと構造的に関連しています。
2. 製法
6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- の合成は、いくつかの方法によって達成できます。
-
化学合成: : 一般的な方法の1つは、特定の条件下で、1,2,4-トリアゾール-3-カルボン酸と2-C-メチル-β-D-リボフラノシルアミンを反応させることです。 この反応は通常、カルボキサミド結合の形成を促進するために、カルボニルジイミダゾール(CDI)などの脱水剤の使用を必要とします .
-
化学酵素合成: : この方法は、目的の生成物を得るために化学的および酵素的ステップを組み合わせたものです。 たとえば、トリアゾールベースは、グリコシルドナーとヌクレオシドホスホリラーゼなどの酵素を使用して、グリコシル化することができます .
-
マイクロ波支援合成: : この方法は、1,2,4-トリアゾール-3-カルボン酸エステルとアミン間の反応を加速するために、マイクロ波照射を利用します。 この反応は、穏やかな中性条件下で行われ、目的のカルボキサミドが生成されます .
3. 化学反応解析
6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- は、さまざまな化学反応を起こします。
-
酸化: : この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。 この反応は通常、潜在的な生物学的活性を有する酸化誘導体の形成につながります .
-
還元: : 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。 これらの反応は、トリアゾール環上の官能基を変換し、さまざまな誘導体につながる可能性があります .
-
置換: : この化合物は、トリアゾール環上の官能基が他の基で置換される置換反応を受ける可能性があります。 これらの反応の一般的な試薬には、ハロゲン、アルキル化剤、求核剤が含まれます .
4. 科学研究への応用
6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- は、いくつかの科学研究に応用されています。
-
生物学: : 抗ウイルス性と抗真菌性の特性について研究されています。 研究者は、その作用機序と、新しい治療薬の開発における可能性を探っています .
-
医学: : 抗癌性について探求されています。 研究は、その癌細胞増殖抑制能力と、併用療法における可能性に焦点を当てています .
準備方法
The synthesis of 6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- can be achieved through several methods:
-
Chemical Synthesis: : One common method involves the reaction of 1,2,4-triazole-3-carboxylic acid with 2-C-methyl-beta-D-ribofuranosylamine under specific conditions. The reaction typically requires the use of a dehydrating agent such as carbonyldiimidazole (CDI) to facilitate the formation of the carboxamide bond .
-
Chemoenzymatic Synthesis: : This method combines chemical and enzymatic steps to achieve the desired product. For example, the triazole base can be glycosylated using a glycosyl donor and an enzyme such as nucleoside phosphorylase .
-
Microwave-Assisted Synthesis: : This method utilizes microwave irradiation to accelerate the reaction between 1,2,4-triazole-3-carboxylates and amines. The reaction is carried out under mild, neutral conditions, resulting in the formation of the desired carboxamide .
化学反応の分析
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- undergoes various chemical reactions:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with potential biological activities .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups on the triazole ring, leading to different derivatives .
-
Substitution: : The compound can undergo substitution reactions where functional groups on the triazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles .
科学的研究の応用
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- has several scientific research applications:
-
Biology: : It is studied for its antiviral and antifungal properties. Researchers investigate its mechanism of action and potential use in developing new therapeutic agents .
-
Medicine: : The compound is explored for its anticancer properties. Studies focus on its ability to inhibit the growth of cancer cells and its potential use in combination therapies .
-
Industry: : The compound is used in the development of agrochemicals and other industrial products due to its diverse biological activities .
作用機序
6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- の作用機序は、特定の分子標的および経路との相互作用を含みます。
-
抗ウイルス活性: : この化合物は、ウイルスRNAの合成を妨げることで、ウイルス複製を阻害します。 ウイルスRNA依存性RNAポリメラーゼなどのウイルス酵素を標的とし、ウイルスゲノムの複製を阻害します .
-
抗真菌活性: : この化合物は、真菌細胞膜の必須成分であるエルゴステロールの合成を阻害します。 これにより、膜透過性が増加し、細胞が死滅します .
-
抗癌活性: : この化合物は、特定のシグナル伝達経路を活性化することで、癌細胞のアポトーシス(プログラムされた細胞死)を誘導します。 また、DNA合成を阻害することで、癌細胞の増殖を抑制します .
6. 類似の化合物との比較
6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- は、他の類似の化合物と比較することができます。
-
リバビリン: : 両方の化合物は、類似のトリアゾールベース構造を共有しています。 6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- は、異なる糖部分を持っています。そのため、生物学的活性に違いがある可能性があります .
-
5-アミノ-1H-1,2,4-トリアゾール-3-カルボヒドラジド: : この化合物は、類似のトリアゾール環を持っていますが、置換基が異なります。 これは、高エネルギー材料の開発に使用され、6 1H-1,2,4-トリアゾール-3-カルボキサミド, 1-(2-C-メチル-β-D-リボフラノシル)- とは異なる用途があります .
-
1H-1,2,3-トリアゾール誘導体: : これらの化合物は、異なるトリアゾール環構造を持っており、医薬品化学や材料科学など、さまざまな用途で使用されています .
類似化合物との比較
6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- can be compared with other similar compounds:
-
Ribavirin: : Both compounds share a similar triazole base structure. 6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- has a different sugar moiety, which may result in distinct biological activities .
-
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: : This compound has a similar triazole ring but different substituents. It is used in the development of energetic materials and has different applications compared to 6 1H-1,2,4-Triazole-3-carboxamide, 1-(2-C-methyl-beta-D-ribofuranosyl)- .
-
1H-1,2,3-Triazole Derivatives: : These compounds have a different triazole ring structure and are used in various applications, including medicinal chemistry and materials science .
特性
分子式 |
C9H14N4O5 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c1-9(17)5(15)4(2-14)18-8(9)13-3-11-7(12-13)6(10)16/h3-5,8,14-15,17H,2H2,1H3,(H2,10,16) |
InChIキー |
RFBQNIQCJHPGHI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(OC1N2C=NC(=N2)C(=O)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)






![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)






